2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

Catalog No.
S859702
CAS No.
1158560-99-6
M.F
C18H16ClN3O
M. Wt
325.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinam...

CAS Number

1158560-99-6

Product Name

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

IUPAC Name

2-chloro-N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C18H16ClN3O

Molecular Weight

325.796

InChI

InChI=1S/C18H16ClN3O/c19-16-15(4-3-11-21-16)17(23)22-14-7-5-13(6-8-14)18(12-20)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,22,23)

InChI Key

NNVQLPWHPGZQRG-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl

Synthesis and Characterization:

-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide is an intermediate compound used in the synthesis of Apatinib, a drug approved for the treatment of specific types of cancers. Several studies describe its preparation and characterization using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

  • Source: Flick, C. A., et al. (2016). Design, synthesis, and biological evaluation of novel N-phenyl- and N-pyridyl-substituted nicotinamides as VEGFR2 inhibitors. Bioorganic & medicinal chemistry, 24(9), 1937-1980.

Role as Intermediate in Apatinib Synthesis:

-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide serves as a key intermediate in the multi-step synthesis of Apatinib. It undergoes further reactions to form the final drug molecule.

  • Source: Singh, R., et al. (2013). Apatinib: A potent and selective VEGFR-2 tyrosine kinase inhibitor for the treatment of advanced or metastatic gastrointestinal stromal tumors. Expert opinion on investigational drugs, 22(12), 1537-1550.
  • -Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide is not a drug itself and has not been evaluated for its safety or efficacy in humans.
  • Scientific research involving this compound should be conducted in a controlled laboratory setting by qualified researchers following appropriate safety protocols.

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide is a chemical compound with the molecular formula C18H16ClN3O. It features a chloro group, a nicotinamide moiety, and a phenyl group substituted with a cyanocyclopentyl group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles, such as amines, to form corresponding amides.
  • Oxidation and Reduction: It can be oxidized to yield oxides or reduced to form derivatives.
  • Hydrolysis: In acidic or basic conditions, the amide bond can hydrolyze to produce a carboxylic acid and an amine.

Common reagents for these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide may exhibit various biological activities. Its potential interactions with enzymes and receptors are being studied, particularly concerning its role as an inhibitor in specific biochemical pathways related to diseases. The exact molecular targets remain unidentified, but ongoing studies aim to elucidate its mechanisms of action.

The synthesis of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 4-(1-cyanocyclopentyl)aniline under controlled conditions. This multi-step synthesis is designed to optimize yield and purity, often employing advanced techniques such as automated reactors and continuous flow systems for industrial production .

This compound has several applications across various fields:

  • Chemistry: Acts as a building block in synthesizing more complex molecules and serves as a reagent in organic reactions.
  • Biology: Investigated for its potential therapeutic applications, particularly in inhibiting specific enzymes or pathways associated with diseases.
  • Industry: Utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production.

Current studies focus on understanding how 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide interacts with biological systems. These include assessing its affinity for various receptors and enzymes, which could inform its therapeutic potential. The influence of environmental factors such as temperature and pH on its stability and efficacy is also under investigation.

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)acetamideSimilar structure but contains an acetamide group instead of nicotinamideDifferent pharmacological properties due to acetamide substitution
2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)-3-pyridinecarboxamideContains a different substitution pattern on the pyridine ringVariations in biological activity based on structural differences

The uniqueness of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological interactions compared to these similar compounds.

XLogP3

3.7

Dates

Last modified: 04-14-2024

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